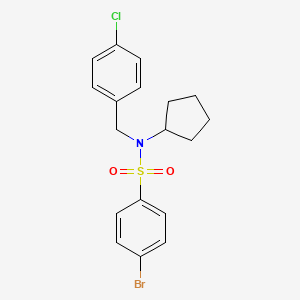
4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of bromine, chlorine, and cyclopentyl groups attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclopentylamine to form the final product. The reaction conditions often involve refluxing in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of sulfoxides or sulfides.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide
- 4-bromo-N-(4-chlorobenzyl)-N-(2-methylcyclohexyl)benzenesulfonamide
- 4-bromo-N-(4-chlorobenzyl)aniline
Uniqueness
4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds .
Eigenschaften
Molekularformel |
C18H19BrClNO2S |
|---|---|
Molekulargewicht |
428.8 g/mol |
IUPAC-Name |
4-bromo-N-[(4-chlorophenyl)methyl]-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C18H19BrClNO2S/c19-15-7-11-18(12-8-15)24(22,23)21(17-3-1-2-4-17)13-14-5-9-16(20)10-6-14/h5-12,17H,1-4,13H2 |
InChI-Schlüssel |
YEUVZRYEPKHVCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


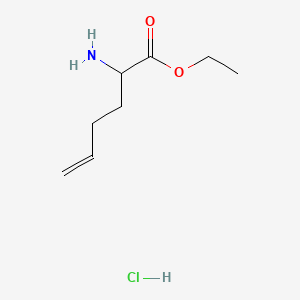
![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)
![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)
![Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride](/img/structure/B14045164.png)
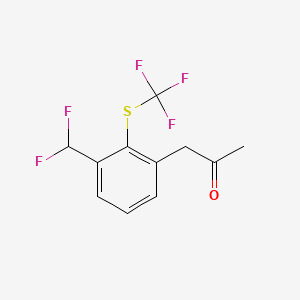
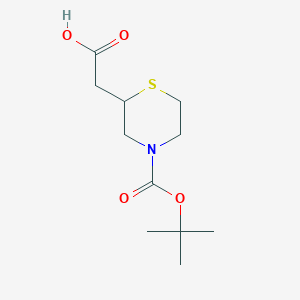

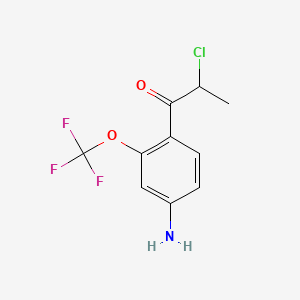

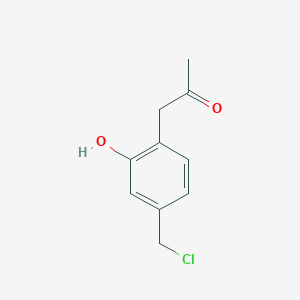
![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)
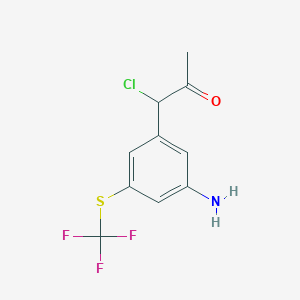
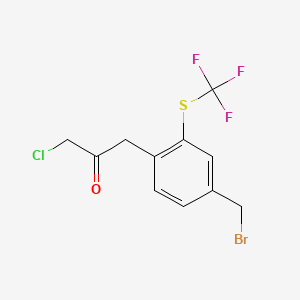
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B14045224.png)
